2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Overview
Description
2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[221]hept-5-ene-2,3-dicarboxylate is a bicyclic compound featuring a unique structure that includes a fluorine atom, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxidized derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom and bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene
- 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid O2-tert-butyl ester O3-methyl ester
- 2-Azabicyclo[3.2.1]octane scaffold
Uniqueness
2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate stands out due to its specific combination of functional groups and bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18FNO4 |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3 |
InChI Key |
BNRKZIZSUOCSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC |
Origin of Product |
United States |
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